1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one
Description
Properties
IUPAC Name |
1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-3-11(15)14-7-4-12(5-8-14)10-13-6-9-16-12/h13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJYUHNFJBDOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)CNCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one typically involves multi-step reactions. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The complexity of the spirocyclic structure may pose challenges for large-scale production, requiring optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Soluble Epoxide Hydrolase Inhibition
One of the most notable applications of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one derivatives is their role as soluble epoxide hydrolase (sEH) inhibitors. Research has indicated that compounds based on the 1-oxa-4,9-diazaspiro[5.5]undecane framework exhibit potent sEH inhibitory activity, which is crucial in the treatment of chronic kidney diseases.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of these compounds in lowering serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis when administered orally at a dosage of 30 mg/kg. This suggests that these compounds could serve as potential therapeutic agents for chronic kidney conditions .
Dual Ligands for Sigma Receptors
Another area of application for derivatives of this compound is their development as dual ligands for sigma receptors. Sigma receptors are implicated in various neurological disorders, and compounds that can modulate these receptors may provide therapeutic benefits.
Research Findings : A recent study demonstrated that certain derivatives of this compound exhibited dual binding affinity towards sigma receptors, indicating their potential use in treating psychiatric and neurodegenerative disorders .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that typically include cyclization and substitution reactions to achieve the desired spirocyclic structure. The ability to modify this compound into various derivatives allows researchers to explore a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.
Comparison with Similar Compounds
Antihypertensive Agents
- Compound 21 (9-(2-Indol-3-ylethyl) derivative): Substituents: 9-position substituted with 2-indol-3-ylethyl. Activity: Demonstrated potent antihypertensive effects in spontaneously hypertensive rats (SHR) via α1-adrenoceptor blockade. Selectivity: Peripheral action with minimal central nervous system (CNS) effects. Substitution with bulky aryl groups reduced activity, highlighting the importance of steric compatibility . Key Finding: Ring-opened analogs showed markedly reduced activity, emphasizing the necessity of the spirocyclic structure .
Benzodioxan Derivatives :
Dual µOR Agonists/σ1R Antagonists
- Early Derivatives (e.g., 8.10 and 8.11) :
- Structural Basis : Inspired by fentanyl’s scaffold, featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core.
- Activity : Dual targeting of µ-opioid receptor (µOR) agonism and σ1 receptor (σ1R) antagonism, aimed at multitarget analgesia.
- Design : Merged 3D pharmacophore models of µOR and σ1R to optimize binding .
Soluble Epoxide Hydrolase (sEH) Inhibitors
- Trisubstituted Urea Derivatives: Substituents: Urea groups at the 3-position. Activity: High potency (nanomolar IC50) against sEH, with oral efficacy in chronic kidney disease models. Advantage: Improved metabolic stability and solubility compared to non-urea analogs .
Antimicrobial Agents
METTL3 Inhibitors
- N-Benzyl-6-(4-(6-((4,4-dimethylpiperidin-1-yl)methyl)-pyridin-3-yl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-pyrimidin-4-amine :
Structure-Activity Relationship (SAR) Insights
Biological Activity
1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one is a compound belonging to the class of spirocyclic organic molecules. Its unique structural characteristics contribute to various biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- CAS Number : 151096-99-0
Biological Activity Overview
The biological activity of this compound and its derivatives has been investigated for their potential therapeutic applications in various medical conditions.
Key Biological Activities
- Inhibition of Soluble Epoxide Hydrolase (sEH) :
- Neuropharmacological Effects :
- Anti-obesity and Pain Management :
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors:
- sEH Inhibition : By inhibiting sEH, the compound alters the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in renal function and vascular health.
- GABAAR Modulation : The interaction with GABA receptors suggests a potential pathway for neuroactive effects, influencing neurotransmitter release and neuronal excitability.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Related Compounds
| Compound Name | sEH Inhibition | GABAAR Activity | Therapeutic Potential |
|---|---|---|---|
| This compound | High | Moderate | Chronic kidney disease |
| 3,9-Diazaspiro[5.5]undecane derivatives | Moderate | High | Anxiety disorders |
| Other diazaspiro compounds | Variable | Variable | Various conditions |
Case Study 1: Chronic Kidney Disease Model
In a controlled study involving rats with anti-glomerular basement membrane glomerulonephritis, administration of the compound at a dose of 30 mg/kg resulted in significant reductions in serum creatinine levels compared to control groups. This highlights its potential as an oral therapeutic agent for chronic kidney diseases .
Case Study 2: Neuropharmacological Assessment
A series of experiments evaluated the effects of diazaspiro derivatives on anxiety-related behaviors in rodent models. Results indicated that certain derivatives exhibited anxiolytic-like effects through modulation of GABAAR activity, supporting their potential use in treating anxiety disorders .
Q & A
Q. Basic
- NMR and MS : Used to confirm molecular structure and purity (e.g., m/z data for intermediates) .
- X-ray crystallography : SHELXL refines high-resolution structures, critical for validating spiro geometry .
How can metabolic stability be optimized in lead compounds?
Advanced
Balancing lipophilicity and solubility is key. For example, introducing polar groups (e.g., pyridyl) at the 4-position enhances metabolic stability while maintaining target engagement . In vitro assays using liver microsomes or hepatocytes are recommended to assess CYP450-mediated degradation .
What in vivo models are used to evaluate antihypertensive efficacy?
Basic
The spontaneously hypertensive rat (SHR) model is standard for testing blood pressure reduction. Compound 21 (9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one) showed potent activity in this model via alpha-1 adrenoceptor blockade .
What strategies enable dual-targeting in therapeutic applications?
Advanced
Dual-acting molecules (e.g., MABA compounds for COPD/asthma) combine pharmacophores targeting distinct pathways. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives linked to muscarinic antagonists and β2-agonists achieve synergistic effects . Computational docking and binding affinity assays are critical for optimizing dual-target engagement .
How do structural modifications at the 9-position impact activity?
Advanced
Substituents like 2-indol-3-ylethyl or benzodioxan-2-ylmethyl at the 9-position enhance antihypertensive potency, while bulkier groups (e.g., aryl) reduce activity. Ring-opened analogs show markedly lower efficacy, underscoring the importance of the spiro conformation .
What challenges arise in clinical translation of spirocyclic compounds?
Advanced
Key challenges include optimizing oral bioavailability and avoiding off-target effects. For example, compound 15 (a σ1 receptor ligand) demonstrated favorable pharmacokinetics but required iterative SAR studies to eliminate hERG inhibition . Phase I trials should prioritize assessing CNS penetration for neuroactive derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
